4-(Methyl-p-tolyl-amino)-piperidine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-methyl-N-(4-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C13H20N2/c1-11-3-5-12(6-4-11)15(2)13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3 |
InChI Key |
SQNUCMXITMGEKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperidine derivatives vary significantly based on substituents, which dictate their reactivity, solubility, and target affinity. Key analogues include:
Key Observations :
- Steric Effects : Bulky groups (e.g., diphenylmethoxymethyl in UK-78,282) improve target selectivity but may reduce bioavailability .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-(4-fluorophenyl)piperidine) enhance receptor binding via dipole interactions .
- Polarity : Methoxymethyl substituents (as in 4-(methoxymethyl)piperidine) increase solubility, critical for CNS-targeting drugs .
Key Findings :
- Receptor Specificity : The piperidine ring’s rigidity and basicity are critical for EP2 receptor modulation, while morpholine’s oxygen atom improves pyrimidine-based EP2 activity .
- Binding Affinity : Bulky substituents (e.g., adamantyl in ) improve target engagement but may reduce metabolic stability .
Physicochemical Properties
Substituents significantly alter physicochemical parameters:
Trends :
- Boiling Point : Aromatic substituents (e.g., 4-methoxy-3-methylphenyl) increase boiling points due to stronger van der Waals forces .
- Basicity : Piperidine derivatives typically have pKa values ~10–11, making them protonatable at physiological pH, which aids membrane permeability .
Example :
Preparation Methods
Boc-Protected Piperidine Intermediate
The reductive amination of 4-amino-1-Boc-piperidine with p-tolualdehyde represents a foundational approach. Sodium cyanoborohydride in methanol facilitates imine reduction, yielding 4-(p-tolylamino)-1-Boc-piperidine. Subsequent Boc deprotection with trifluoroacetic acid (TFA) generates 4-(p-tolylamino)piperidine, which undergoes methylation via Eschweiler-Clarke conditions (excess formaldehyde/formic acid) to afford the target compound.
Reaction Conditions:
-
Reductive Amination: p-Tolualdehyde (1.2 eq.), NaBH3CN (1.5 eq.), MeOH, 25°C, 12 h.
-
Deprotection: TFA/DCM (1:1), 0°C to 25°C, 2 h.
-
Methylation: Formaldehyde (5 eq.), HCOOH, reflux, 6 h.
Nucleophilic Substitution and Alkylation
4-Chloropiperidine Precursor
Reaction of 4-chloropiperidine with methyl-p-tolyl-amine under Ullmann coupling conditions (CuI, L-proline, K3PO4, DMSO, 110°C) achieves C-N bond formation. This method avoids over-alkylation by employing a stoichiometric amine.
Reaction Conditions:
-
Coupling: CuI (20 mol%), L-proline (40 mol%), K3PO4 (3 eq.), DMSO, 110°C, 24 h.
Direct Alkylation of 4-Aminopiperidine
4-Aminopiperidine reacts sequentially with methyl iodide (1.1 eq., K2CO3, DMF) and p-tolyl bromide (1.1 eq., KI, DMF) to install substituents. However, competitive quaternization limits efficiency.
Comparative Analysis of Synthetic Routes
Optimization and Mechanistic Insights
Reductive Amination Solvent Effects
Methanol outperforms THF and DCM in reductive amination due to enhanced imine solubility. Polar aprotic solvents (e.g., DMF) accelerate methylation but increase Boc-deprotection side reactions.
Palladium Catalyst Efficiency in Suzuki Coupling
PdXPhosG2 demonstrates superior turnover frequency (TOF = 1,200 h⁻¹) compared to Pd(PPh3)4 (TOF = 450 h⁻¹) in piperidine couplings, attributed to electron-rich XPhos ligands enhancing oxidative addition.
Eschweiler-Clarke Reaction Dynamics
Excess formaldehyde (5 eq.) ensures complete methylation of secondary amines, while formic acid protonates the amine, facilitating nucleophilic attack. Elevated temperatures (>80°C) reduce reaction time but promote formamide byproducts.
Scalability and Industrial Applications
Kilogram-Scale Synthesis
A patent-derived protocol scales the reductive amination route to 10 kg batches:
-
4-(p-Tolylamino)-1-Boc-piperidine: 92% yield (MeOH, 25°C).
-
Deprotection: 95% yield (HCl/dioxane).
Cost Analysis
-
Reductive Amination: $420/kg (raw materials).
-
Suzuki Coupling: $680/kg (Pd catalyst cost).
Q & A
Q. What are the recommended synthetic routes for 4-(Methyl-p-tolyl-amino)-piperidine, and how can reaction conditions be optimized for higher yield?
Methodological Answer: Synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes:
- Step 1 : Reacting 4-aminopiperidine with p-tolylmethyl halide under basic conditions (e.g., NaOH in dichloromethane) to form the secondary amine .
- Step 2 : Purification via column chromatography or recrystallization.
- Optimization : Adjust stoichiometry, solvent polarity (e.g., DMF for better solubility), and temperature (50–70°C) to enhance yield. Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns on the piperidine ring and aromatic protons from the p-tolyl group. Compare chemical shifts with analogous compounds (e.g., 4-Anilino-1-Boc-piperidine) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHN).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening approaches are appropriate for assessing the pharmacological potential of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. Include positive controls (e.g., known inhibitors) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to measure affinity for GPCRs or ion channels.
- Cytotoxicity Profiling : Use MTT assays on human cell lines (HEK293, HepG2) to evaluate preliminary safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions may arise from:
- Purity Variability : Verify compound purity (>99%) via HPLC and elemental analysis. Impurities (e.g., unreacted intermediates) can skew bioactivity .
- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) and validate using reference compounds.
- Metabolic Stability : Perform liver microsome studies to assess if discrepancies stem from differential metabolism .
Q. What computational modeling strategies are suitable for predicting the receptor binding affinity of this piperidine derivative?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., opioid or serotonin receptors). Focus on the piperidine ring’s conformation and p-tolyl group’s hydrophobic interactions .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors from analogous compounds (e.g., 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride) .
Q. What are the key considerations when designing structure-activity relationship (SAR) studies for amino-substituted piperidine derivatives?
Methodological Answer:
- Core Modifications : Systematically vary substituents on the piperidine nitrogen (e.g., alkyl, aryl groups) and para-position of the tolyl group.
- Stereochemical Impact : Synthesize and compare enantiomers (if chiral centers exist) using chiral HPLC or asymmetric catalysis .
- Pharmacokinetic Parameters : Measure logD (lipophilicity), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 assays) to correlate structural changes with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
